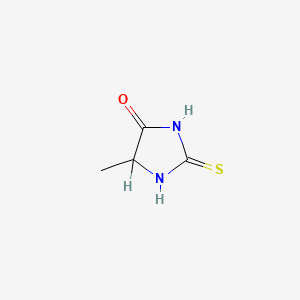
2,5-Diaminophenol
Descripción general
Descripción
2,5-Diaminophenol: is an organic compound with the molecular formula C6H8N2O . It is a derivative of phenol, characterized by the presence of two amino groups (-NH2) at the 2 and 5 positions on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Diaminophenol can be synthesized through several methods. One common approach involves the reduction of 2,5-dinitrophenol using hydrogen in the presence of a catalyst. The reaction typically occurs in an aqueous medium at elevated temperatures and pressures. The catalyst often used is palladium on carbon (Pd/C), and the reaction conditions include temperatures ranging from 50°C to 150°C and pressures from 1 to 60 atm .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The process is designed to minimize waste and maximize efficiency, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Diaminophenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When oxidized, this compound forms 2-hydroxy-p-benzoquinoneimine, which can further hydrolyze to produce 2-hydroxy-p-benzoquinone. This oxidation process is similar to that of p-phenylenediamine .
Reduction: The reduction of this compound typically involves the use of hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C). This reaction reduces the nitro groups to amino groups, resulting in the formation of the desired compound .
Substitution: this compound can also undergo substitution reactions, where the amino groups can be replaced by other functional groups under appropriate conditions. Common reagents used in these reactions include halogens and alkylating agents .
Major Products: The major products formed from these reactions include 2-hydroxy-p-benzoquinone and various substituted derivatives of this compound, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2,5-diaminophenol is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various dyes, polymers, and pharmaceuticals.
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays. Its ability to undergo oxidation and reduction reactions makes it valuable in probing redox processes in biological systems.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. These compounds are investigated for their antimicrobial, anticancer, and antioxidant activities.
Mecanismo De Acción
The mechanism of action of 2,5-diaminophenol involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it a versatile reagent in various chemical processes. In biological systems, it interacts with enzymes and other proteins, influencing their activity through redox modulation. The molecular targets and pathways involved include oxidative stress pathways and enzyme-catalyzed reactions .
Comparación Con Compuestos Similares
- 2,4-Diaminophenol
- 2,3-Diaminophenol
- 4-Aminophenol
- 2-Aminophenol
Comparison: 2,5-Diaminophenol is unique among its analogs due to the specific positioning of the amino groups, which influences its chemical reactivity and physical properties. For instance, 2,4-diaminophenol and 2,3-diaminophenol have different oxidation mechanisms and produce distinct products upon oxidation . The presence of amino groups at the 2 and 5 positions in this compound allows for unique interactions in substitution reactions, making it a valuable compound in synthetic chemistry .
Propiedades
IUPAC Name |
2,5-diaminophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRUEDXXCQDNOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388499 | |
| Record name | 2,5-diaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-25-9 | |
| Record name | 2,5-diaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-methyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide](/img/structure/B1598261.png)
